molecular formula C3H9BClNO4 B12596975 (2S)-2-amino-3-boronopropanoic acid;hydrochloride CAS No. 651036-94-1

(2S)-2-amino-3-boronopropanoic acid;hydrochloride

Cat. No.: B12596975
CAS No.: 651036-94-1
M. Wt: 169.37 g/mol
InChI Key: RWAIXKYCDRAKTF-DKWTVANSSA-N
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Description

(2S)-2-amino-3-boronopropanoic acid;hydrochloride is an organic compound that contains both an amino group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-boronopropanoic acid;hydrochloride typically involves the reaction of an appropriate boronic acid derivative with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between boronic acids and halides . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-boronopropanoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-boronopropanoic acid;hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other functional groups, making it useful in enzyme inhibition and protein interactions. The amino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-boronopropanoic acid;hydrochloride is unique due to the presence of both an amino group and a boronic acid group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

651036-94-1

Molecular Formula

C3H9BClNO4

Molecular Weight

169.37 g/mol

IUPAC Name

(2S)-2-amino-3-boronopropanoic acid;hydrochloride

InChI

InChI=1S/C3H8BNO4.ClH/c5-2(3(6)7)1-4(8)9;/h2,8-9H,1,5H2,(H,6,7);1H/t2-;/m0./s1

InChI Key

RWAIXKYCDRAKTF-DKWTVANSSA-N

Isomeric SMILES

B(C[C@@H](C(=O)O)N)(O)O.Cl

Canonical SMILES

B(CC(C(=O)O)N)(O)O.Cl

Origin of Product

United States

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